molecular formula C17H13FO3 B2577618 (4-Fluorophenyl)(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone CAS No. 303145-46-2

(4-Fluorophenyl)(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone

Cat. No.: B2577618
CAS No.: 303145-46-2
M. Wt: 284.286
InChI Key: QUJWDMVNGZYURS-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties . This particular compound features a fluorophenyl group and a methoxy-methyl-benzofuran moiety, which contribute to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Substituted benzofuran derivatives with various functional groups.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluorophenyl)(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone stands out due to its unique combination of a fluorophenyl group and a methoxy-methyl-benzofuran moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

(4-Fluorophenyl)(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone, a synthetic organic compound, belongs to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, including antibacterial and antifungal properties. This article reviews the synthesis, biological activity, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with 4-fluorobenzaldehyde and 5-methoxy-3-methyl-1-benzofuran-2-carboxylic acid.
  • Condensation Reaction : A condensation reaction occurs between 4-fluorobenzaldehyde and the benzofuran derivative using a catalyst like p-toluenesulfonic acid under reflux conditions.
  • Purification : The resulting product is purified through recrystallization or column chromatography to achieve high purity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus2420 µM
Bacillus subtilis2225 µM
Escherichia coli1830 µM

The presence of electron-withdrawing groups, such as the fluorine atom in the phenyl ring, appears to enhance the antibacterial activity of the compound .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Receptor Interaction : It can bind to cellular receptors, altering signal transduction pathways critical for bacterial survival.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptosis through various molecular mechanisms, although specific pathways need further elucidation .

Case Studies

A notable study evaluated the compound's effectiveness against multi-drug resistant strains. The results indicated that it maintained activity comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating resistant infections .

Properties

IUPAC Name

(4-fluorophenyl)-(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FO3/c1-10-14-9-13(20-2)7-8-15(14)21-17(10)16(19)11-3-5-12(18)6-4-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJWDMVNGZYURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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